![molecular formula C21H20N2O B3499573 N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide](/img/structure/B3499573.png)
N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEB is classified as a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognitive function. By blocking the dopamine D3 receptor, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide reduces the activity of these pathways and thereby reduces drug-seeking behavior and improves cognitive function.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. For example, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has been shown to reduce levels of inflammatory cytokines, which are proteins that are involved in the immune response and can contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has several advantages for use in lab experiments. It is highly selective for the dopamine D3 receptor, which reduces the potential for off-target effects. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has good pharmacokinetic properties, including good brain penetration and a long half-life. However, there are also some limitations to the use of N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide in lab experiments. For example, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide can be difficult to synthesize and purify, which can limit its availability. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide. One area of interest is the potential use of N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide in the treatment of drug addiction. Preclinical studies have shown promising results in animal models, but further research is needed to determine whether N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide is safe and effective in humans. Another area of interest is the potential use of N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide in the treatment of schizophrenia. Preclinical studies have shown that N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide can improve cognitive function in animal models, but further research is needed to determine whether this translates to humans. Additionally, further research is needed to determine the safety and efficacy of N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide in other neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-phenylethyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(2-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-16-8-7-13-20(22-16)23-21(24)19-12-6-5-11-18(19)15-14-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIRVEUKWLSUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.